Home > Products > Screening Compounds P111511 > 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole
1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole -

1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole

Catalog Number: EVT-5736306
CAS Number:
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2RS,3SR)-2,3-Dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one

Compound Description: This compound serves as a key intermediate in the synthesis of aryltetralins, which are a class of compounds with diverse biological activities. The stereochemistry of this specific diastereoisomer was confirmed through its conversion into an aryltetralin with known stereochemical configuration. []

Relevance: This compound shares the 3,4,5-trimethoxyphenyl structural motif with 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole. Additionally, both compounds are synthesized through methodologies involving C-methylation reactions. []

(2RS,3RS)-2,3-Dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one

Compound Description: Similar to its diastereoisomer mentioned above, this compound also acts as a crucial intermediate in the synthesis of aryltetralins. Its stereochemistry was also determined by conversion to an aryltetralin of established stereochemistry. []

Relevance: This compound, like 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, possesses the 3,4,5-trimethoxyphenyl group. Both compounds are accessed through synthetic routes employing C-methylation steps. []

3-Methyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one

Compound Description: This compound acts as the precursor for the synthesis of both (2RS,3SR)- and (2RS,3RS)-2,3-dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one isomers. []

Relevance: This compound exhibits a close structural resemblance to 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, with both sharing the common 3,4,5-trimethoxyphenyl substituent. []

1,4-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]benzene (HPV)

Compound Description: HPV represents a class of organic conducting materials with potential applications in electronics. []

Relevance: HPV, similar to 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, incorporates the 3,4,5-trimethoxyphenyl group as a key structural element. This shared moiety suggests potential similarities in their electronic properties. []

Diethyl 4-(2,5-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This compound is a dihydropyridine derivative, a class known for its pharmacological activity, particularly as calcium channel blockers. It forms hydrogen bonding networks in its crystal structure involving the N atom of the 1,4-dihydropyridine ring and carbonyl O atoms. []

Relevance: While structurally distinct from 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, it highlights the significance of methoxy-substituted aromatic rings in biologically active compounds. The presence of the 2,5-dimethoxyphenyl group in this compound and the 3,4,5-trimethoxyphenyl group in the target compound underscores the importance of these moieties in drug design and development. []

Diethyl 4-(3,4-Dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: Similar to the previous compound, this molecule is also a dihydropyridine derivative and potentially displays comparable pharmacological properties. It exhibits a similar hydrogen bonding pattern in its crystal structure, highlighting the role of the 1,4-dihydropyridine ring and carbonyl groups in intermolecular interactions. []

Relevance: This compound further emphasizes the relevance of dimethoxyphenyl groups, in this case 3,4-dimethoxyphenyl, in medicinal chemistry. It reinforces the importance of exploring variations in methoxy substitution patterns on aromatic rings, as seen with the 3,4,5-trimethoxyphenyl group in 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, to potentially enhance biological activity. []

Relevance: This compound directly incorporates the 3,4,5-trimethoxyphenyl moiety, making it structurally very similar to 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole. The difference lies in the core scaffold, with this compound featuring a dihydropyridine ring while the target compound possesses an indazole ring. Despite this difference, the shared 3,4,5-trimethoxyphenyl group suggests potential similarities in their chemical and biological properties. []

N4-(2,2-Dimethyl-4-[(dihydro-phosphonooxy)methyl]-3-oxo-5-pyrido[1,4]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine disodium salt

Compound Description: This compound and its hydrate forms are highlighted for their potential therapeutic and preventative applications against various diseases. []

Relevance: This compound shares the critical 3,4,5-trimethoxyphenyl structural element with 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole. The presence of this group in a molecule with potential pharmaceutical applications emphasizes its potential relevance in medicinal chemistry. []

N4-(2,2-Dimethyl-3-oxo-4H-pyrid[1,4]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (R406)

Compound Description: R406 is a potent, orally available spleen tyrosine kinase (Syk) inhibitor. It exhibits therapeutic potential against various autoimmune disorders by blocking Fc receptor signaling and reducing immune complex-mediated inflammation. [, , ]

Relevance: Like 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, R406 contains the 3,4,5-trimethoxyphenyl group. The shared structural element and R406's role as a Syk inhibitor highlight the potential for exploring the biological activity of compounds containing this specific moiety. [, , ]

(2E)1-(7-Fluoro-3-methyl-quinoxalin-2-yl)-3-(3,4,5-trimethoxyphenyl)-propenone

Compound Description: This quinoxaline derivative displays selective activity against proliferative cells, including cancer cells and parasites, while exhibiting no activity against normal murine peritoneal macrophages. []

Relevance: This compound shares the 3,4,5-trimethoxyphenyl group with 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, underscoring the potential of this moiety in designing compounds with selective cytotoxicity. []

(2E)-3-(3,4,5-Trimethoxy-phenyl)-1-(3,6,7-trimethyl-quinoxalin-2-yl)propenone

Compound Description: This compound demonstrates selective activity against Leishmania and shows no activity against other tested cells. []

Relevance: Similar to 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, this compound also incorporates the 3,4,5-trimethoxyphenyl group. Its specific activity against Leishmania suggests the potential of exploring related compounds with this moiety for antiparasitic drug development. []

2,6-Dimethyl-3-[5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoxaline 1,4-dioxide

Compound Description: This compound exhibits potent inhibitory activity against Leishmania growth without significantly impacting proliferative kidney cells or showing toxicity against Thp-1 and murine macrophages. []

Relevance: The presence of the 3,4,5-trimethoxyphenyl group in this compound, as in 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, highlights its potential relevance in developing antiparasitic agents. The compound's low toxicity profile further strengthens the significance of exploring related structures. []

2-(4-Hydroxy-1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (QW-296)

Compound Description: QW-296 is a newly designed microtubule destabilizer investigated for its potential in treating taxane-resistant prostate cancer. []

Relevance: QW-296, similar to 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, contains the 3,4,5-trimethoxyphenyl substituent. This shared structural feature suggests a possible link between this chemical moiety and anticancer activity, specifically in overcoming chemoresistance in prostate cancer. []

1-(3-Bromo-4-butoxy­phen­yl)-2,3-dimeth­yl-4-(3,4,5-trimethoxy­phen­yl)butane-1,4-dione

Compound Description: This compound serves as a precursor in the synthesis of a furan derivative. []

Relevance: This compound shares the 3,4,5-trimethoxy­phen­yl structural motif with 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, highlighting its presence in various synthetic pathways. []

2‐(3‐Bromo‐4‐butoxy­phen­yl)‐3,4‐dimeth­yl‐5‐(3,4,5‐trimethoxy­phen­yl)furan

Compound Description: This furan derivative is synthesized from a precursor containing the 3,4,5-trimethoxy­phen­yl group. []

Relevance: This compound further exemplifies the use of the 3,4,5-trimethoxy­phen­yl group in synthesizing heterocyclic compounds. The structural similarity with 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole suggests a broader application of this group in medicinal and synthetic chemistry. []

4-Hydroxy-3-(3,5-dihydroxyphenyl)-2-[bis(4-hydroxy-3-methoxyphenyl)methyl]butyl acetate (Pouzolignan F)

Compound Description: Pouzolignan F is a new norlignan isolated from the aerial parts of Pouzolzia zeylanica var. microphylla. This compound was tested for its ability to inhibit nitric oxide production in mouse peritoneal macrophages. []

Relevance: This compound highlights the presence of methoxyphenyl groups in natural products with potential biological activities, which is also a characteristic of 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole. []

4-Hydroxy-3-(3,5-dihydroxyphenyl)-2-[(4-hydroxy-3,5-dimethoxyphenyl)(4-hydroxy-3-methoxyphenyl)methyl]butyl acetate (Pouzolignan G)

Compound Description: Pouzolignan G, a novel norlignan, was isolated from the aerial parts of Pouzolzia zeylanica var. microphylla and investigated for its nitric oxide inhibitory activity in mouse peritoneal macrophages. []

Relevance: Similar to 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, Pouzolignan G emphasizes the relevance of dimethoxyphenyl and methoxyphenyl groups in naturally occurring compounds with potential bioactivity. []

1,4-Dihydroxy-3-(3,5-dihydroxyphenyl)-2-[bis(4-hydroxy-3-methoxyphenyl)methyl]butane (Pouzolignan H)

Compound Description: Pouzolignan H, a new norlignan, was isolated from the aerial parts of Pouzolzia zeylanica var. microphylla and evaluated for its inhibitory activity against nitric oxide production in mouse peritoneal macrophages. []

Relevance: The isolation of Pouzolignan H, with its multiple methoxyphenyl groups, further reinforces the significance of this structural motif in natural products, similar to its presence in 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole. []

1,4-Dihydroxy-3-(3,5-dihydroxyphenyl)-2-[(4-hydroxy-3,5-dime thoxyphenyl)-(4-hydroxy-3-methoxyphenyl)methyl]butane (Pouzolignan I)

Compound Description: A novel norlignan, Pouzolignan I, was identified in the aerial parts of Pouzolzia zeylanica var. microphylla. It was subsequently assessed for its ability to inhibit nitric oxide production in mouse peritoneal macrophages. []

Relevance: Pouzolignan I, incorporating both dimethoxyphenyl and methoxyphenyl groups, underscores the occurrence and potential significance of these moieties in natural products, much like their presence in 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole. []

1,4-Dihydroxy-3-(3,5-dihydroxyphenyl) -2-[(3,4,5-trimethoxyphenyl)(4-hydroxy-3-methoxyphenyl)methyl]butane (Pouzolignan J)

Compound Description: Identified as a new norlignan from the aerial parts of Pouzolzia zeylanica var. microphylla, Pouzolignan J's ability to inhibit nitric oxide production in mouse peritoneal macrophages was investigated. []

Relevance: Crucially, Pouzolignan J directly contains the 3,4,5-trimethoxyphenyl moiety, mirroring its presence in 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole. This shared structural element strengthens the case for further exploring the biological activity and potential applications of compounds containing this specific group. []

(E)-5,6-Dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (7f)

Compound Description: Compound 7f is a trimethoxyphenyl-derived chalcone-benzimidazolium salt. It demonstrates significant cytotoxic activity against various human tumor cell lines, including HL-60, MCF-7, and SW-480. Its mechanism of action involves inducing cell cycle arrest at the G1 phase and promoting apoptosis in SMMC-7721 cells. []

Relevance: This compound highlights the incorporation of a 3,4,5-trimethoxyphenyl moiety within a larger structure that displays potent anticancer activity. While the core structure differs from 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, the presence of this shared group suggests the potential of exploring related compounds containing 3,4,5-trimethoxyphenyl for their antiproliferative effects. []

Ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate (3)

Compound Description: Compound 3 is a thiophene derivative designed and synthesized for its potential antiproliferative activity. []

Relevance: Compound 3, like 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, includes the 3,4,5-trimethoxyphenyl group in its structure. Its development as a potential antiproliferative agent further emphasizes the importance of this chemical group in medicinal chemistry and suggests a potential area for further investigation. []

1,3,4-Trimethyl-1-(3,4,5-trimethoxybenzyl)-1,2,5,6-tetrahydropyridinium chloride (I)

Compound Description: This compound serves as the starting material for a Stevens rearrangement reaction. []

Relevance: Compound I features a 3,4,5-trimethoxybenzyl group, closely resembling the 3,4,5-trimethoxyphenyl moiety in 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole. This structural similarity highlights the versatility of this chemical group in different chemical reactions and its potential as a building block for synthesizing diverse compounds. []

1,3,4-Trimethyl-2-(3,4,5-trimethoxybenzyl)-1,2,5,6-tetrahydropyridine (III)

Compound Description: This compound is a product of the Stevens rearrangement of 1,3,4-trimethyl-1-(3,4,5-trimethoxybenzyl)-1,2,5,6-tetrahydropyridinium chloride (I). []

Relevance: Similar to 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, compound III incorporates a 3,4,5-trimethoxybenzyl group. This shared structural element demonstrates the applicability of this group in synthesizing various nitrogen-containing heterocycles. []

1,3,4-Trimethyl-2-(6-methyl-2,3,4-trimethoxyphenyl)-1,2,5,6-tetrahydropyridine (IV)

Compound Description: This compound is one of the products obtained from the rearrangement reaction of 1,3,4-trimethyl-1-(3,4,5-trimethoxybenzyl)-1,2,5,6-tetrahydropyridinium chloride (I) in the presence of phenyllithium. []

Relevance: While structurally distinct from 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, compound IV highlights the reactivity and potential for rearrangement reactions of compounds containing a trimethoxyphenyl moiety. The presence of a rearranged trimethoxyphenyl group in this molecule suggests possible avenues for structural modifications and diversification in compounds containing similar groups. []

N-Methyl-N-(3,4,5-trimethoxybenzyl)-2,3-dimethyl-2,4-pentadienamine (II)

Compound Description: Compound II is a byproduct generated during the Stevens rearrangement of 1,3,4-trimethyl-1-(3,4,5-trimethoxybenzyl)-1,2,5,6-tetrahydropyridinium chloride (I), specifically arising from a Hofmann elimination reaction. []

Relevance: Like 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, compound II contains the 3,4,5-trimethoxybenzyl group, emphasizing its presence in various reaction pathways and product formations. []

1,3,3-Trimethyl-2-(3,4,5-trimethoxyphenyl)-4-methylenepiperidine (V)

Compound Description: This compound is another product formed during the phenyllithium-mediated rearrangement of 1,3,4-trimethyl-1-(3,4,5-trimethoxybenzyl)-1,2,5,6-tetrahydropyridinium chloride (I). []

Relevance: Though structurally distinct from 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, compound V highlights the potential for diverse product formation in reactions involving the trimethoxyphenyl group, suggesting the possibility of synthesizing a range of analogs through structural modifications and different reaction conditions. []

1,3,4-Trimethyl-4-(3,4,5-trimethoxybenzyl)-1,4,5,6-tetrahydropyridine (VII)

Compound Description: This compound is a product of the 1,4-Stevens rearrangement of 1,3,4-trimethyl-1-(3,4,5-trimethoxybenzyl)-1,2,5,6-tetrahydropyridinium chloride (I) and readily cyclizes to form β-2′,3′,4′-trimethoxy-2,5,9-trimethyl-7,8-benzomorphan (VIII). []

Relevance: Compound VII, although structurally different from 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, demonstrates the potential for utilizing the 3,4,5-trimethoxybenzyl group in synthesizing more complex polycyclic structures like benzomorphans. This highlights the versatility of this chemical moiety in accessing diverse chemical scaffolds. []

β-2′,3′,4′-Trimethoxy-2,5,9-trimethyl-7,8-benzomorphan (VIII)

Compound Description: Compound VIII is formed through the cyclization of 1,3,4-trimethyl-4-(3,4,5-trimethoxybenzyl)-1,4,5,6-tetrahydropyridine (VII), which itself is a product of the 1,4-Stevens rearrangement of a trimethoxybenzyl-tetrahydropyridinium salt. []

Relevance: Although structurally distinct from 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole, the synthesis of compound VIII exemplifies the potential for using starting materials containing the trimethoxyphenyl group to access complex benzomorphan structures, showcasing the versatility of this group in synthetic chemistry. []

Properties

Product Name

1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole

IUPAC Name

1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)indazole

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-11-7-6-8-13-16(11)17(19-20(13)2)12-9-14(21-3)18(23-5)15(10-12)22-4/h6-10H,1-5H3

InChI Key

UIHBEGLUOZHSGU-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(N=C2C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1=C2C(=CC=C1)N(N=C2C3=CC(=C(C(=C3)OC)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.